(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Description
This compound features a Z-configured acrylonitrile core, a 3-fluorophenylamino group, and a thiazole ring substituted with a 4-isobutylphenyl moiety. The fluorine atom on the anilino group may influence bioavailability and metabolic stability due to its electronegativity and small atomic radius.
Properties
IUPAC Name |
(Z)-3-(3-fluoroanilino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3S/c1-15(2)10-16-6-8-17(9-7-16)21-14-27-22(26-21)18(12-24)13-25-20-5-3-4-19(23)11-20/h3-9,11,13-15,25H,10H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECNIQMRYLPZIB-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, with the CAS number 450353-22-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, observed effects in various studies, and potential therapeutic applications.
- Molecular Formula : C22H20FN3S
- Molecular Weight : 377.5 g/mol
- Structure : The compound features a thiazole ring, a fluorinated phenyl group, and an acrylonitrile moiety, which are known to contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, particularly in cancer treatment and neuropharmacology.
Antiproliferative Activity
Studies have demonstrated that fluorinated benzothiazoles possess significant antiproliferative effects against cancer cell lines. For example, fluorinated derivatives have shown to induce cell death through mechanisms involving DNA adduct formation and cytochrome P450 enzyme modulation .
Table 1: Antiproliferative Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5F 203 | Breast Cancer | 0.5 | Induction of CYP1A1 and DNA adduct formation |
| (Z)-3-((3-fluorophenyl)amino)... | Not yet tested | N/A | Hypothesized similar mechanism as related compounds |
The biological activity of this compound is likely mediated through several pathways:
- Cytochrome P450 Modulation : Similar compounds have been shown to interact with cytochrome P450 enzymes, leading to altered metabolism of xenobiotics and potentially enhancing the toxicity of certain drugs .
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. This is often mediated by the activation of stress response pathways that trigger cell death mechanisms .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The isobutyl group in the target compound increases lipophilicity compared to the polar hydroxy/methoxy groups in or the electron-withdrawing nitro group in . This may enhance cellular uptake but reduce aqueous solubility. The 3-fluoroanilino group in the target compound contrasts with the 3-chloro-2-methylphenylamino group in , where chlorine’s larger size and higher lipophilicity could alter binding interactions.
Key Observations:
- Yields : The target compound’s synthesis (if analogous to ) may achieve yields >75%, comparable to urea derivatives in . Lower yields in (~50%) highlight challenges in introducing chloromethyl groups.
- Characterization : ESI-MS and NMR (e.g., ¹H-NMR for Z-configuration confirmation) are standard across analogs .
Q & A
Basic: What synthetic methodologies are recommended for preparing (Z)-3-((3-fluorophenyl)amino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be optimized?
Answer:
The synthesis of acrylonitrile derivatives with thiazole and aryl substituents typically involves condensation reactions between nitrile precursors and aldehydes or amines. For example, a modified Knoevenagel condensation can be employed, where 2-(4-(4-isobutylphenyl)thiazol-2-yl)acetonitrile reacts with 3-fluorophenyl isocyanate or a substituted aldehyde under basic conditions (e.g., piperidine or ammonium acetate in ethanol). Optimization includes:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst selection : Use Lewis acids like ZnCl₂ or organic bases (e.g., triethylamine) to enhance yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the Z-configuration and structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : The Z-configuration is confirmed by coupling constants (J ≈ 12–14 Hz for trans-vinylic protons) and deshielding of the acrylonitrile α-proton due to conjugation with the thiazole ring.
- ¹³C NMR : The nitrile carbon typically resonates at δ ≈ 115–120 ppm, while thiazole carbons appear at δ 150–170 ppm.
- X-ray Crystallography : Single-crystal diffraction using SHELXL ( ) resolves stereochemistry. For example, analogous compounds (e.g., (Z)-3-(4-chlorophenyl)acrylonitrile derivatives) show dihedral angles <10° between the thiazole and aryl planes, confirming planar alignment .
Advanced: How should researchers address contradictory bioactivity data, such as variable GI₅₀ values across cancer cell lines?
Answer:
Contradictions in GI₅₀ values (e.g., 0.021–12.2 μM in NCI-60 panels) may arise from:
- Cell line heterogeneity : Differences in membrane permeability (e.g., P-glycoprotein expression) or metabolic activity.
- Experimental design : Standardize assays for incubation time (72 hrs), serum concentration (10% FBS), and endpoint detection (MTT vs. sulforhodamine B).
- Data normalization : Use z-score analysis to compare potency across cell lines. For thiazole-acrylonitrile hybrids, prioritize cell lines with overexpressed target proteins (e.g., tubulin or kinases) to clarify mechanism-driven activity .
Advanced: What computational strategies are effective for studying target interactions of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina or Glide to model binding to targets like tubulin or EGFR. Parameterize the thiazole and acrylonitrile moieties with partial charges derived from DFT calculations (B3LYP/6-31G* level).
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Key interactions include π-π stacking between the 4-isobutylphenyl group and hydrophobic pockets .
- QSAR Models : Incorporate Hammett σ values for substituents on the 3-fluorophenyl group to predict bioactivity trends .
Basic: What structural features of thiazole-acrylonitrile derivatives influence their biological activity?
Answer:
- Electron-withdrawing groups (EWGs) : The 3-fluoro substituent enhances electrophilicity, promoting covalent interactions with cysteine residues in targets.
- Thiazole ring : Acts as a hydrogen-bond acceptor; substitution at the 4-position (e.g., 4-isobutylphenyl) improves lipophilicity (clogP ≈ 3.5–4.0).
- Z-configuration : Essential for planar alignment with biological targets; E-isomers show reduced activity due to steric hindrance .
Advanced: How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structure refinement?
Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning. For disordered regions, apply SHELXL constraints (e.g., SIMU/ISOR for thermal parameters).
- Refinement protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
